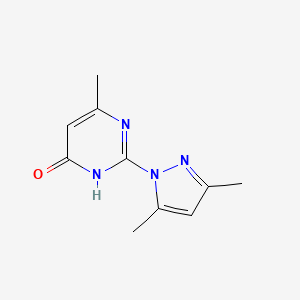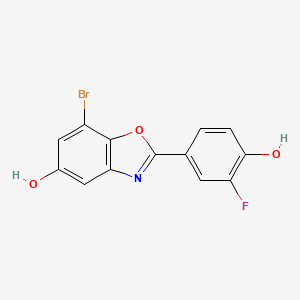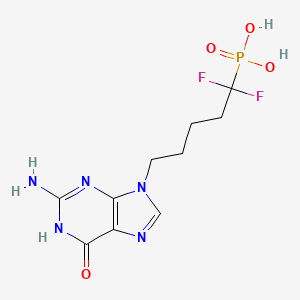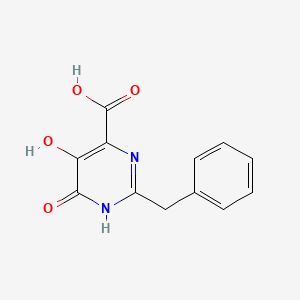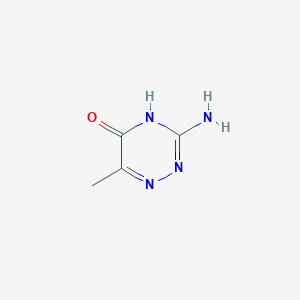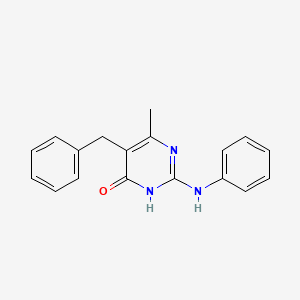
2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges faced during the synthesis.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound with various reagents and under different conditions.Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
- The compound has been utilized in one-pot condensation reactions, leading to the formation of new chemical entities such as 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones and 5,5′-(arylmemylene)bis[6-amino-2-methylpyrimidin-4(3H)-ones] under specific conditions (Harutyunyan et al., 2019).
Crystal and Molecular Structure Analysis
- Studies have revealed the crystal structures of isomeric compounds related to 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, highlighting conformational differences and the presence of multiple molecules in the structures, stabilized by hydrogen-bonding interactions (Odell et al., 2007).
Antibacterial and Antifungal Applications
- Derivatives of the compound have demonstrated significant antibacterial and antifungal activity, showing potential for further development in pharmaceutical applications (Vijaya Laxmi et al., 2019).
Regioselectivity and Tautomerism
- Studies on regioselectivity in methylation processes of derivatives of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one have shown high regioselectivity influenced by the medium used. Furthermore, hydration of these derivatives forms equilibrium mixtures of tautomers, indicating the influence of medium polarity on their structure (Erkin & Krutikov, 2005, 2006).
Antitubercular Activity and Molecular Docking Study
- Certain derivatives of the compound have been predicted and proven to display moderate antitubercular activity. The mode of action of these derivatives, as indicated by molecular docking studies, suggests their potential as promising leads in the search for new antitubercular agents (Erkin et al., 2021).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This would involve hypothesizing potential applications or areas of study for the compound based on its properties and behavior.
Propiedades
IUPAC Name |
2-anilino-5-benzyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-16(12-14-8-4-2-5-9-14)17(22)21-18(19-13)20-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHMSXJVRABLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



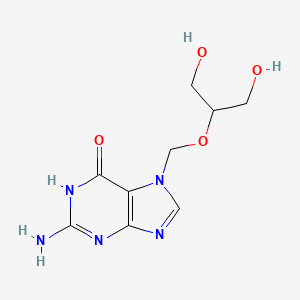
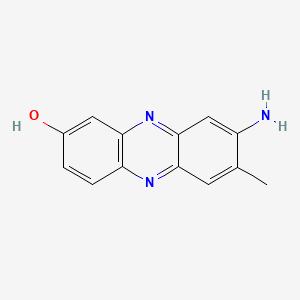
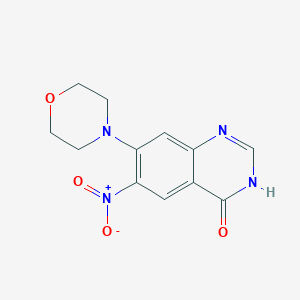
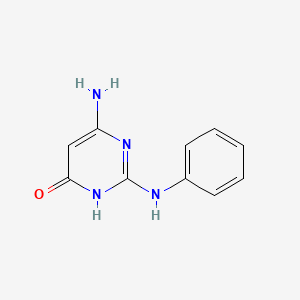
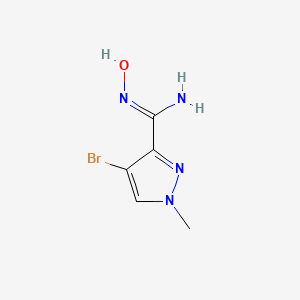
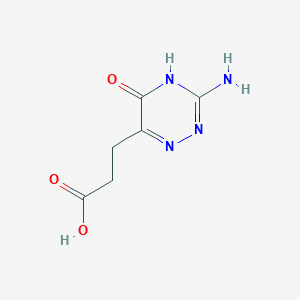
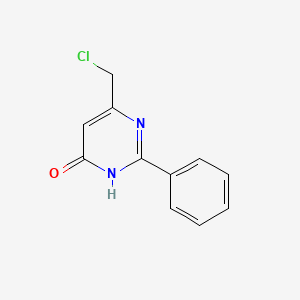
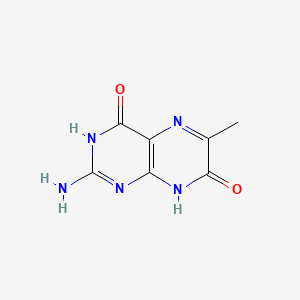
![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)
